molecular formula C14H20FN3 B13661252 3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13661252
M. Wt: 249.33 g/mol
InChI Key: SIGHRECOOXCUGD-UHFFFAOYSA-N
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Description

3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound features a fluoropyridine moiety, which is known for its electron-withdrawing properties, making it a valuable building block in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 2-fluoropyridine with a suitable diazaspiro compound. One common method includes the use of a nucleophilic substitution reaction where 2-fluoropyridine is reacted with a diazaspiro compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the spiro compound.

    Reduction: Reduced forms of the spiro compound.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane
  • 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane

Uniqueness

3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific fluoropyridine substitution, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring strong electron-withdrawing groups, such as in the design of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C14H20FN3

Molecular Weight

249.33 g/mol

IUPAC Name

3-(2-fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20FN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2

InChI Key

SIGHRECOOXCUGD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC(=NC=C3)F

Origin of Product

United States

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